
Spiclomazin
Übersicht
Beschreibung
Spiclomazin ist ein potenter Inhibitor von mutiertem KRAS (G12C), einem Protein, das eine entscheidende Rolle bei der Entstehung bestimmter Krebsarten, insbesondere Bauchspeicheldrüsenkrebs, spielt . Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt, indem sie selektiv die KRAS-gesteuerten Signalwege angreift und hemmt .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die finale Kupplungsreaktion. Die detaillierten Syntheserouten und Reaktionsbedingungen sind typischerweise firmeninterne Informationen, die von Pharmaunternehmen gehalten werden. Es ist bekannt, dass this compound durch eine Reihe von organischen Reaktionen synthetisiert werden kann, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten . Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Spiclomazine has shown promise in various studies focused on pancreatic cancer:
- Targeting KRAS : Spiclomazine selectively inhibits the signaling pathways mediated by mutant KRAS, leading to reduced tumor growth and metastasis in xenograft models. It binds effectively to KRAS, stabilizing it and disrupting downstream signaling pathways such as c-Raf and ERK .
- Induction of Apoptosis : Research indicates that spiclomazine induces apoptosis in pancreatic carcinoma cell lines (e.g., MIA PaCa-2 and CFPAC-1) while sparing normal cells like HEK-293 and HL-7702. This selectivity suggests a favorable therapeutic index .
- Cell Cycle Arrest : Spiclomazine has been shown to cause G2 phase arrest in cancer cells without affecting normal cells, highlighting its potential as a targeted therapy .
Biochemical Mechanisms
The mechanisms through which spiclomazine exerts its effects include:
- Regulation of Apoptotic Pathways : Spiclomazine treatment leads to alterations in mitochondrial membrane potential and increases in reactive oxygen species (ROS), activating caspases involved in apoptosis .
- Inhibition of Migration and Invasion : The compound suppresses the expression of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell migration and invasion .
Potential Therapeutic Applications
Given its efficacy against KRAS-driven tumors, spiclomazine holds potential for development as a therapeutic agent:
- Clinical Development : The compound's ability to induce apoptosis while inhibiting tumor growth positions it as a candidate for further clinical trials targeting pancreatic cancer patients with KRAS mutations .
- Combination Therapies : Future research may explore the use of spiclomazine in combination with other therapies to enhance overall treatment efficacy against resistant cancer types.
Data Table: Summary of Key Findings on Spiclomazine
Case Study 1: Efficacy in Xenograft Models
In a study involving BALB/c mice implanted with MIA PaCa-2 tumors, spiclomazine was administered at a dose of 68 mg/kg for two weeks via intraperitoneal injection. The results showed a significant reduction in tumor size compared to control groups, indicating strong anti-tumor activity specifically targeting mutant KRAS-driven cancers .
Case Study 2: In Vitro Mechanistic Studies
A series of in vitro experiments demonstrated that spiclomazine not only reduced viability but also triggered apoptosis in pancreatic carcinoma cell lines. The treatment led to increased levels of apoptotic markers and decreased migratory capabilities of these cells, providing insights into its potential use as a therapeutic agent against pancreatic cancer progression .
Wirkmechanismus
Target of Action
Spiclomazine, also known as Clospirazine, is a potent inhibitor that primarily targets mutant KRas . KRas is a protein that plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
Spiclomazine interacts with its primary target, KRas, by binding with and stabilizing it within the cells . This interaction leads to the freezing of the intermediate conformation of activated Ras, which is central to cancer therapeutics . The compound effectively suppresses Ras-mediated signaling by abrogating the KRas-GTP level in KRas-driven pancreatic cancer .
Biochemical Pathways
The interaction of Spiclomazine with KRas affects the Ras-mediated signaling pathway . This inhibition leads to dramatically reduced survivals of KRas-driven pancreatic cancer cell lines . Furthermore, Spiclomazine treatment regulates the expression of protein levels in the apoptosis-related pathways . It reduces the mitochondria membrane potential, elevates reactive oxygen species, and activates caspase-3/9 .
Result of Action
Spiclomazine’s action results in a reduction in cell viability in pancreatic carcinoma cell lines . It also suppresses the migration and invasion of cancer cells through the down-regulation of MMP-2/9 . Furthermore, Spiclomazine arrests the cell cycle at the G2 phase in cancer cells . Immunohistochemical analyses reveal the reduced c-Raf and p-ERK and the increase in TUNEL staining .
Biochemische Analyse
Biochemical Properties
Spiclomazine has been found to interact with the KRas protein, a key player in many biochemical reactions . It is believed to freeze the intermediate conformation of activated Ras, which is central to cancer therapeutics . This interaction leads to an effective suppression in Ras-mediated signaling through abrogating the KRas-GTP level in the KRas-driven pancreatic cancer .
Cellular Effects
Spiclomazine has been observed to have significant effects on various types of cells, particularly cancer cells . It leads to dramatically reduced survivals of five KRas-driven pancreatic cancer cell lines . Interestingly, normal cell lines do not show significant changes upon Spiclomazine treatment . Furthermore, Spiclomazine arrests the cell cycle at the G2 phase in cancer cells, without obvious cell-cycle arrest in normal cells .
Molecular Mechanism
The molecular mechanism of Spiclomazine involves its binding with and stabilizing KRas to a certain extent within the cells . This validates the effect of target engagement on drug efficacy . The binding of Spiclomazine with KRas leads to a reduction in the KRas-GTP level, thereby inhibiting Ras-mediated signaling .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Spiclomazine in laboratory settings are limited, it has been shown that Spiclomazine leads to a reduction in the survival of KRas-driven pancreatic cancer cell lines after 48 hours of treatment .
Dosage Effects in Animal Models
In animal models, specifically renal capsule xenograft models in BALB/c mice, Spiclomazine completely inhibits the growth of MIA PaCa-2 tumors when administered at 68 mg kg-1 for 2 weeks via the intra-peritoneal route .
Metabolic Pathways
Its interaction with the KRas protein suggests that it may play a role in the Ras signaling pathway .
Transport and Distribution
Its ability to bind with and stabilize KRas suggests that it may be transported to sites where KRas is located .
Subcellular Localization
Given its interaction with KRas, it is likely that it localizes to the same subcellular compartments as KRas .
Vorbereitungsmethoden
The synthesis of spiclomazine involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that spiclomazine can be synthesized through a series of organic reactions involving the use of specific reagents and catalysts . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Spiclomazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Vergleich Mit ähnlichen Verbindungen
Spiclomazin ist einzigartig in seiner Fähigkeit, selektiv mutiertes KRAS (G12C) zu hemmen und seine bevorzugte Aktivität gegen KRAS-gesteuerten Bauchspeicheldrüsenkrebs . Ähnliche Verbindungen umfassen:
AMG 510: Ein weiterer KRAS (G12C)-Inhibitor, der in klinischen Studien für die Behandlung von KRAS-gesteuerten Krebserkrankungen vielversprechend ist.
Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften, ihrer Potenz und ihrer Selektivität unterscheiden.
Biologische Aktivität
Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one, 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), has emerged as a compound of interest due to its selective anti-tumor activity, particularly against mutant KRas-driven pancreatic cancer. This article synthesizes findings from various studies to elucidate the biological activity of Spiclomazine, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and in vivo efficacy.
Spiclomazine exhibits its biological activity primarily through the modulation of KRas signaling pathways. It has been shown to:
- Inhibit KRas-GTP Activity : Spiclomazine diminishes the active levels of KRas-GTP in cancer cells, which is crucial for their survival and proliferation. This effect is particularly pronounced in pancreatic cancer cell lines such as MIA PaCa-2 and CFPAC-1 .
- Induce Cell Cycle Arrest : The compound causes a G2 phase arrest in cancer cells while sparing normal cells from similar effects. This selective action underscores its potential as a targeted cancer therapy .
- Promote Apoptosis : Spiclomazine triggers apoptosis in pancreatic carcinoma cells through the activation of caspases (specifically Caspase-3 and Caspase-9) and by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. The treatment leads to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential .
Cell Viability and Apoptosis
In vitro studies have demonstrated that Spiclomazine significantly reduces cell viability in pancreatic cancer cell lines:
Cell Line | IC50 (µg/mL) | Apoptosis Induction |
---|---|---|
MIA PaCa-2 | 20 | Yes |
CFPAC-1 | 30 | Yes |
BxPC-3 | 25 | Yes |
The compound's effectiveness is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, indicating a preferential targeting mechanism .
Effects on Migration and Invasion
Spiclomazine also suppresses the migratory and invasive capabilities of pancreatic carcinoma cells. It does this by down-regulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation during metastasis .
In Vivo Efficacy
Spiclomazine's anti-tumor effects have been validated in xenograft models. In studies involving BALB/c mice implanted with MIA PaCa-2 tumors, administration of Spiclomazine at doses of 68 mg/kg resulted in:
- Complete Tumor Growth Inhibition : In several instances, tumor growth was entirely blocked after two weeks of treatment .
- Histological Changes : Immunohistochemical analyses revealed reduced levels of c-Raf and phosphorylated ERK (p-ERK), alongside increased TUNEL staining indicative of apoptosis within the tumors .
Case Studies
A notable case study involved administering Spiclomazine to mice with established pancreatic tumors. The results indicated significant tumor regression, with histopathological examinations confirming increased apoptosis and decreased cellular proliferation markers (Ki-67 staining) post-treatment .
Summary of Findings
The biological activity of Spiclomazine is characterized by its ability to selectively target mutant KRas-driven pancreatic cancer cells through:
- Inhibition of KRas-GTP signaling .
- Induction of cell cycle arrest at the G2 phase .
- Promotion of apoptosis via caspase activation .
- Suppression of migration and invasion capabilities .
These findings suggest that Spiclomazine holds promise as a therapeutic agent for treating pancreatic carcinoma, warranting further clinical investigation.
Eigenschaften
IUPAC Name |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYBMUYCBSDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043851 | |
Record name | Spiclomazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24527-27-3 | |
Record name | Spiclomazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiclomazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiclomazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiclomazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPICLOMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Spiclomazine in KRas-driven cancers?
A1: Spiclomazine is suggested to act by binding to and stabilizing the KRas protein. [, ] This interaction appears to disrupt the normal signaling cascade downstream of KRas, ultimately leading to decreased proliferation and increased apoptosis in cancer cells. [, ] Specifically, Spiclomazine treatment has been linked to reduced levels of KRas-GTP, a crucial signaling molecule, and downregulation of downstream effectors like c-Raf and p-ERK. []
Q2: How selective is Spiclomazine for cancer cells compared to normal cells?
A2: Studies suggest that Spiclomazine exhibits a preferential anti-tumor activity. [] In vitro studies comparing the effects of Spiclomazine on KRas-driven pancreatic cancer cell lines and normal human cell lines (HEK-293 and HL-7702) revealed a higher sensitivity to the compound in the cancer cells. [, ] This selective toxicity is further supported by the observation that Spiclomazine induces cell cycle arrest at the G2 phase in cancer cells but not in normal cells. []
Q3: What in vivo evidence supports the anti-tumor activity of Spiclomazine?
A3: In a study using a MIA PaCa-2 xenograft model in mice, Spiclomazine administration (68 mg/kg for 2 weeks via intraperitoneal injection) completely inhibited tumor growth. [] Immunohistochemical analysis of the tumor tissues revealed a decrease in c-Raf and p-ERK expression, supporting the proposed mechanism of downstream signaling inhibition. [] Additionally, increased TUNEL staining in the treated tumors indicated an increase in apoptosis, further corroborating Spiclomazine's anti-cancer effects. []
- [1] Liu, J., et al. (2014). Spiclomazine displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. Oncotarget, 5(18), 8292–8302.
- [2] Jiang, D., et al. (2017). Spiclomazine Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells. PloS one, 12(11), e0188521.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.